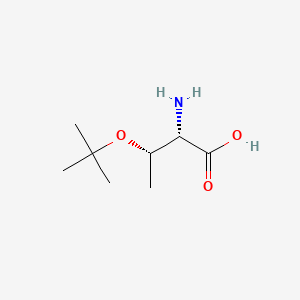![molecular formula C15H16ClN3O B2522985 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide CAS No. 2411271-38-8](/img/structure/B2522985.png)
2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2,5-diazatricyclo[8400,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by chlorination and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or amination.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine: A structurally related compound with similar tricyclic core but different functional groups.
12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine: Another related compound with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10(16)15(20)18-12-7-6-11-4-2-3-5-13(11)19-9-8-17-14(12)19/h2-5,8-10,12H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJQXAGGZRUPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=CC=CC=C2N3C1=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)





![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)


![6-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2522916.png)

![3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide](/img/structure/B2522918.png)
![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2522922.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2522925.png)
